molecular formula C16H25FN2O3S B296484 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide

Cat. No. B296484
M. Wt: 344.4 g/mol
InChI Key: NQIZETYAJJJKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide, also known as L-796,449, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

Mechanism of Action

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide selectively inhibits the p38 MAPK pathway by binding to the ATP-binding site of p38α and p38β. This prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. The inhibition of the p38 MAPK pathway also leads to the activation of anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to reduce inflammation in various animal models of inflammatory disorders. It has also been shown to reduce the production of pro-inflammatory cytokines in human cells. In addition, 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide in lab experiments is its selectivity for the p38 MAPK pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. However, one limitation of using 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide is its potential off-target effects. It is important for researchers to carefully select appropriate controls and confirm the specificity of 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide in their experiments.

Future Directions

There are several future directions for the research on 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide. One direction is the development of more potent and selective inhibitors of the p38 MAPK pathway. Another direction is the investigation of the potential therapeutic applications of 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide in other diseases, such as cancer and neurodegenerative diseases. Finally, the role of the Nrf2 pathway in the anti-inflammatory effects of 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide needs to be further investigated.

Synthesis Methods

The synthesis of 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide involves several steps, including the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. This compound is then reacted with N-isopropyl-N-methyl-2-amino-1-propanol to form the intermediate N-(1-isopropyl-2-methylpropyl)-3-fluoro(methylsulfonyl)aniline. Finally, this intermediate is reacted with acetic anhydride to produce 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide.

Scientific Research Applications

2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammatory disorders, such as rheumatoid arthritis, have been a major focus of research. 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the p38 MAPK pathway. This makes 2-[3-fluoro(methylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide a potential therapeutic agent for the treatment of inflammatory disorders.

properties

Molecular Formula

C16H25FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-(3-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H25FN2O3S/c1-11(2)16(12(3)4)18-15(20)10-19(23(5,21)22)14-8-6-7-13(17)9-14/h6-9,11-12,16H,10H2,1-5H3,(H,18,20)

InChI Key

NQIZETYAJJJKCC-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CN(C1=CC(=CC=C1)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.